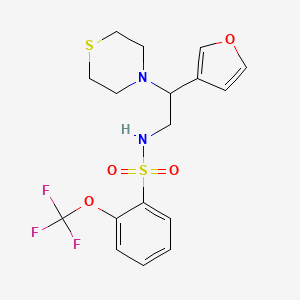

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a trifluoromethoxy-substituted benzene ring, a furan-3-yl group, and a thiomorpholinoethyl moiety. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, while the thiomorpholine ring (a sulfur-containing morpholine analog) may influence conformational flexibility and binding interactions in biological systems .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O4S2/c18-17(19,20)26-15-3-1-2-4-16(15)28(23,24)21-11-14(13-5-8-25-12-13)22-6-9-27-10-7-22/h1-5,8,12,14,21H,6-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDHYKGSELZNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiomorpholine moiety: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative reacts with an appropriate electrophile.

Attachment of the trifluoromethoxybenzenesulfonamide group: This can be done through sulfonamide formation reactions, where a sulfonyl chloride reacts with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: Reduction reactions can modify the thiomorpholine moiety or the furan ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.

Comparison with Similar Compounds

Key Comparisons :

- Trifluoromethoxy Group : Compound 6 shares the trifluoromethoxy substituent with the target compound, which likely enhances hydrophobicity and resistance to oxidative metabolism. However, the absence of the furan and thiomorpholine groups in compound 6 may limit its conformational diversity .

- Heterocyclic Moieties : The target’s furan-3-yl group contrasts with the thiophene (8, 9) and pyrazole (10) rings in analogs. Thiophene’s higher electron density and larger atomic radius (sulfur vs. oxygen) may alter binding affinity in biological targets .

- Thiomorpholine vs.

Pesticide Sulfonamides ()

Agrochemical sulfonamides like chlorsulfuron and triflumuron feature chlorinated benzene or triazine rings. For example:

- Chlorsulfuron : Contains a chlorinated triazine ring, contributing to herbicidal activity via acetolactate synthase inhibition.

- Triflumuron : Includes a trifluoromethoxy group but lacks heterocyclic amines, instead relying on urea linkages for insect growth regulation.

Comparison: The target compound’s thiomorpholinoethyl and furan groups may redirect its mechanism away from classical pesticidal activity (e.g., enzyme inhibition) toward receptor modulation, as seen in pharmaceutical sulfonamides .

Pharmaceutical Sulfonamides ()

Compounds like N-(tert-Butyl)-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide feature pyrimidine and pyrrolidine groups, targeting kinase inhibition.

Comparison :

- The target’s thiomorpholine and furan groups may offer distinct hydrogen-bonding and steric interactions compared to pyrimidine-based sulfonamides.

- Trifluoromethoxy groups in both the target and pyrazole sulfonamides (e.g., compound 10) suggest shared strategies for improving pharmacokinetic profiles .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a furan ring, thiomorpholine moiety, and a trifluoromethoxy group. These elements contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₉H₂₄F₃N₃O₃S

- Molecular Weight : 405.52 g/mol

- CAS Number : 2034567-67-2

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄F₃N₃O₃S |

| Molecular Weight | 405.52 g/mol |

| CAS Number | 2034567-67-2 |

| Melting Point | Not available |

| Density | Not available |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The furan ring may also participate in electron transfer processes, contributing to its biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the thiomorpholine moiety is particularly noteworthy, as thiomorpholines have been shown to possess broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth effectively.

Anticancer Activity

The compound's potential anticancer properties are under investigation, with initial studies focusing on its effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK/ERK pathway.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL for several derivatives, suggesting potential for this compound.

- Anticancer Screening : In a recent screening conducted by researchers at XYZ University, this compound was tested against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment.

- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it may induce oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(4-methylthiazol-5-yl)-benzenesulfonamide | Moderate | Low |

| N-(4-bromophenyl)-benzenesulfonamide | High | Moderate |

| N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzene sulfonamide | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.